6-Undecanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: this compound can be synthesized through the hydrogenation reduction of long-chain olefins or the hydroxylation reaction of fatty acid compounds . The specific preparation method requires the selection of appropriate raw materials and catalysts, as well as suitable reaction conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reduction of undecanal, the analogous aldehyde . This method involves the use of reducing agents to convert the aldehyde group to a hydroxyl group, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce this compound to undecane.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) to replace the hydroxyl group with a halogen.
Major Products Formed:
Oxidation: Undecanone or undecanoic acid.
Reduction: Undecane.
Substitution: Halogenated undecane derivatives.
Scientific Research Applications
6-Undecanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antifungal properties, particularly against spoilage organisms.
Medicine: Explored for its potential use in drug formulations due to its surfactant properties.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The primary mechanism of action of this compound involves its ability to disrupt the native membrane-associated function of integral proteins due to its surfactant properties . This disruption can inhibit the growth of microorganisms by affecting their cellular processes . Additionally, this compound can inhibit DNA, RNA, protein, or cell wall component synthesis in vivo .
Comparison with Similar Compounds
1-Undecanol: A primary alcohol with similar molecular structure but different physical properties.
Undecan-1-ol: Another primary alcohol with a hydroxyl group at the first carbon.
Undecanal: The aldehyde form of undecane.
Uniqueness of this compound: this compound is unique due to its secondary alcohol structure, which imparts different reactivity and physical properties compared to primary alcohols like 1-Undecanol and Undecan-1-ol . Its surfactant properties and ability to disrupt membrane functions make it particularly valuable in biological and industrial applications .
Properties
IUPAC Name |
undecan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIXBBGRHOUVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178370 | |
Record name | Undecan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23708-56-7 | |
Record name | 6-Undecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23708-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecan-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023708567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-UNDECANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron configuration of ionized 6-undecanol influence its water elimination pathway?
A1: Research indicates that the water elimination mechanism in ionized this compound differs significantly between odd-electron ions ([M]+) and even-electron ions (α-cleavage product) []. In the case of [M]+, a highly specific 1,4 elimination of water occurs without any prior intramolecular hydrogen exchange. Conversely, the even-electron ion [M – C5H11]+ undergoes both 1,3 and 1,4 water elimination, but only after a specific hydrogen exchange occurs between the -OH group and the hydrocarbon chain []. This suggests that the presence of an unpaired electron in the odd-electron ion significantly influences the preferred pathway for water elimination.
Q2: What analytical techniques were employed to study the water elimination mechanisms in ionized this compound?
A2: The researchers utilized deuterium labeling in combination with mass spectrometry to elucidate the specific mechanisms of water elimination in this compound []. By synthesizing this compound with deuterium labels at specific positions (6, 5+7, 4+8, and 3+9), the researchers could track the movement of deuterium atoms during the fragmentation of ionized molecules. Analyzing the mass-to-charge ratios of the resulting fragment ions allowed for the identification of the specific atoms involved in water elimination and provided insights into the reaction pathways for both odd and even electron ions.
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